molecular formula C23H19NO5 B1322500 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid CAS No. 372144-26-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid

Cat. No.: B1322500
CAS No.: 372144-26-8
M. Wt: 389.4 g/mol
InChI Key: XOORNHZYVFASIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain elongation.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid has several scientific research applications:

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Fmoc-2-amino-3-methoxybenzoic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid or 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid, is primarily used in the field of proteomics research .

Mode of Action

The compound is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a building block in peptide synthesis, Fmoc-2-amino-3-methoxybenzoic acid plays a role in the formation of peptide bonds, which are crucial in the creation of proteins . .

Pharmacokinetics

Like other fmoc-protected amino acids, it is soluble in dmf (01 mmol/ml) .

Result of Action

The primary result of the action of Fmoc-2-amino-3-methoxybenzoic acid is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, and its removal allows for the continuation of the peptide chain .

Action Environment

The action of Fmoc-2-amino-3-methoxybenzoic acid is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of certain reagents (such as piperidine for Fmoc removal) can influence the efficacy of the compound’s action . The compound is stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various methoxylated derivatives, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is unique due to its specific methoxy substitution, which can influence the reactivity and solubility of the compound in peptide synthesis. This makes it a valuable building block for creating peptides with specific properties .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-20-12-6-11-18(22(25)26)21(20)24-23(27)29-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOORNHZYVFASIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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